N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule featuring a quinoline core substituted with a 4-fluorobenzenesulfonyl group at position 3, a methyl group at position 6, and a 4-oxo-1,4-dihydroquinoline moiety. The acetamide side chain is N-substituted with a 2,4-dimethylphenyl group, distinguishing it from structurally related compounds . This compound’s design incorporates electron-withdrawing sulfonyl and fluorine groups, which are known to enhance metabolic stability and binding interactions in pharmaceuticals. While direct biological data for this specific compound are unavailable, its structural analogs have shown relevance in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and fluorinated groups play critical roles .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-16-4-10-22(18(3)12-16)28-25(30)15-29-14-24(26(31)21-13-17(2)5-11-23(21)29)34(32,33)20-8-6-19(27)7-9-20/h4-14H,15H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXUXGMLPQDCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, also known as C655-0495, is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C25H21FN2O4S
- Molecular Weight : 464.52 g/mol
- LogP : 4.035 (indicating lipophilicity)
- Water Solubility : LogSw = -4.15 (poorly soluble in water)
The biological activity of C655-0495 is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of the quinoline structure suggests potential interactions with DNA and RNA synthesis pathways, which are crucial for cell proliferation and survival.
Anticancer Properties
C655-0495 has been included in various screening libraries targeting cancer and immune system pathways. Its structure suggests that it may inhibit cancer cell proliferation through multiple mechanisms:
- Inhibition of Protein Kinases : The sulfonamide moiety may interact with protein kinases, which are critical for cell signaling and proliferation.
- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S checkpoint.
Cytotoxicity Studies
In vitro studies have demonstrated that C655-0495 exhibits significant cytotoxic effects against various cancer cell lines. For instance:
These findings suggest that C655-0495 could be a promising candidate for further development as an anticancer agent.
Study on Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry investigated the anticancer efficacy of C655-0495 on HeLa cells. The study reported:
- Mechanism : C655-0495 induced apoptosis via mitochondrial pathways.
- Results : The compound reduced cell viability significantly compared to control groups.
This study highlights the potential of C655-0495 as a therapeutic agent in oncology.
Research on Immune Modulation
Another study explored the immunomodulatory effects of C655-0495 on T-cell activation. Results indicated that the compound could enhance T-cell responses, suggesting its potential use in immunotherapy:
- T-cell Activation : Increased production of IL-2 and IFN-gamma.
These findings support the notion that C655-0495 may not only target cancer cells but also modulate immune responses.
Comparison with Similar Compounds
Acetamide Nitrogen Substituents
Quinoline Core Modifications
- Sulfonyl vs. Sulfanyl/Benzoyl Groups: The target compound and ’s analog use a 4-fluorobenzenesulfonyl group at position 3, providing strong electron-withdrawing effects and stability . employs a 4-methylbenzoyl group, introducing a ketone linker that may influence conformational flexibility .
- uses 6-chloro, which combines steric bulk with moderate electron withdrawal .
Oxo Group Positioning
- The target compound and derivatives feature a 4-oxo-1,4-dihydroquinoline core, promoting planar conformation and hydrogen-bonding interactions. In contrast, ’s 2-oxo-1,2-dihydroquinoline adopts a distinct tautomeric form, which may alter binding modes .
Physicochemical and Conformational Properties
Table 1. Structural and Molecular Comparison
*Calculated based on structural modifications from .
- Crystallographic Insights : highlights that N-substituted acetamides exhibit conformational diversity due to substituent steric effects. For example, dichlorophenyl analogs adopt dihedral angles of 54.8–77.5° between aryl and heterocyclic rings, suggesting the target compound’s 2,4-dimethylphenyl group may similarly influence packing and solubility .
Functional Implications
- Fluorine vs. Methyl at Position 6 : Fluorine’s electronegativity may enhance binding specificity, while methyl’s hydrophobicity could improve bioavailability .
- Steric Effects : The 2,4-dimethylphenyl group may hinder rotation around the acetamide bond, stabilizing specific conformations critical for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
